Ethyl 3-(2-chloro-2-oxoethoxy)benzoate

Description

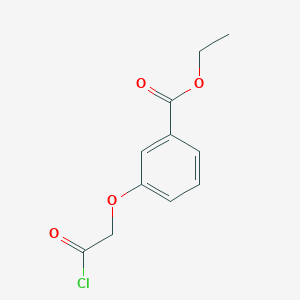

Ethyl 3-(2-chloro-2-oxoethoxy)benzoate is an ester derivative featuring a benzoate core substituted at the meta position with a 2-chloro-2-oxoethoxy group. This compound combines reactive functional groups—a chloroacetyl moiety and an ester linkage—making it a versatile intermediate in organic synthesis. Its structure enables participation in nucleophilic substitutions, hydrolysis, and coupling reactions, which are critical in pharmaceutical and agrochemical industries.

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-2-oxoethoxy)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)8-4-3-5-9(6-8)16-7-10(12)13/h3-6H,2,7H2,1H3 |

InChI Key |

JGPSUURIKZOYAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃)

- Structure : Methoxy group at the ortho position.

- Physical Properties: Molecular weight 180.20, melting point ~25°C, soluble in ethanol .

- Comparison : The methoxy group is electron-donating, enhancing aromatic ring stability toward electrophilic substitution. In contrast, the chloro-oxoethoxy group in the target compound is electron-withdrawing, increasing reactivity toward nucleophilic attack. Methoxy derivatives are often used as flavoring agents, whereas chloro-oxoethoxy esters may serve as reactive intermediates .

Ethyl 3-(Chlorosulfonyl)benzoate

- Structure : Chlorosulfonyl group at the meta position.

- Synthesis : Produced via chlorosulfonic acid reaction with ethyl benzoate (81% yield) .

- Comparison : The chlorosulfonyl group enables sulfonamide formation, while the chloro-oxoethoxy group favors acylations. The former is critical in sulfa drug synthesis, whereas the latter may participate in cross-coupling or polymer chemistry .

Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate

- Structure : Azo group linked to dihydroxyphenyl at the meta position.

- Synthesis: Derived from ethyl 3-aminobenzoate via diazotization, requiring carboxylic acid protection to avoid decomposition .

- Comparison : Azo dyes exhibit photochromic properties and are used in textiles. The target compound’s chloro-oxoethoxy group lacks chromophoric utility but offers electrophilic sites for further functionalization .

Functional Group Reactivity and Stability

- Chloro vs. Methoxy Groups : Chloro substituents increase electrophilicity and hydrolysis susceptibility compared to methoxy groups. For example, ethyl 2-chloropropionate derivatives () are more reactive in nucleophilic substitutions than their methoxy counterparts .

- Ester vs. Amide Linkages : Ethyl 3-(2-chloro-2-oxoethoxy)benzoate’s ester group is more hydrolytically labile than the amide in 2-(2-ethoxy-2-oxoacetamido)benzoic acid (). This lability makes esters preferable in prodrug design, whereas amides are stable in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.